2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multicomponent reactions involving commercially available starting materials. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione, thiophen-2-carbaldehyde, and malononitrile in the presence of a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures (60-65°C) in ethanol. The reaction typically proceeds with high yields (85-90%) and can be completed within 60-90 minutes.
Industrial Production Methods
For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Additionally, green chemistry principles are applied to minimize waste and environmental impact, such as using ethanol as a green solvent.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the nitro group to an amino group.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted chromenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
The compound exhibits various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
Due to its biological activities, the compound is explored for its potential use in treating diseases. It can serve as a lead compound for the development of new medications.
Industry
In the industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to the desired therapeutic effects. The exact mechanism of action depends on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: : Similar structure but with a pyridin-4-yl group instead of thiophen-2-yl.
2-Amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: : Similar structure but with a 3-phenoxy-phenyl group instead of thiophen-2-yl.
Uniqueness
The presence of the thiophen-2-yl group in 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile gives it unique chemical and biological properties compared to similar compounds. This distinctiveness can lead to different biological activities and applications.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-16(2)6-10(19)14-11(7-16)20-15(18)9(8-17)13(14)12-4-3-5-21-12/h3-5,13H,6-7,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDVOZZROOHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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